molecular formula C9H15NO B1436344 3-[(2E)-but-2-en-1-yl]piperidin-2-one CAS No. 1567536-23-5

3-[(2E)-but-2-en-1-yl]piperidin-2-one

Cat. No. B1436344
M. Wt: 153.22 g/mol
InChI Key: IRVYJPZFFCKHSH-NSCUHMNNSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “3-[(2E)-but-2-en-1-yl]piperidin-2-one” is a derivative of piperidine.


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods have been developed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “3-[(2E)-but-2-en-1-yl]piperidin-2-one” would have a similar structure with additional functional groups.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2E)-but-2-en-1-yl]piperidin-2-one” would depend on its specific structure. Piperidine derivatives can have a wide range of properties due to the diversity of possible substituents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Chalcones : A study by Parvez et al. (2014) described the synthesis of novel chalcones using 4-(piperidin-1-yl)benzaldehyde and various aromatic ketones. These compounds, which are structurally related to "3-[(2E)-but-2-en-1-yl]piperidin-2-one," were characterized by IR and E.I.M.S, and their crystal structures were analyzed, showing that piperidine rings adopt chair conformations, and thiophene rings are planar (Parvez et al., 2014).

  • Vibrational Spectra and Molecular Structure Analysis : Taşal et al. (2009) conducted a study on the molecular structure and vibrational frequencies of a molecule similar to "3-[(2E)-but-2-en-1-yl]piperidin-2-one," using HF and DFT methods. This research provides insights into the structural and vibrational characteristics of such compounds (Taşal et al., 2009).

Materials Science and Corrosion Inhibition

  • Piperidine Derivatives as Corrosion Inhibitors : Belghiti et al. (2018) explored the interaction of Piperine derivatives (including structures related to "3-[(2E)-but-2-en-1-yl]piperidin-2-one") with iron surfaces. The study used DFT and Monte Carlo dynamics to predict the efficacy of these compounds as corrosion inhibitors, a significant application in materials science (Belghiti et al., 2018).

Medicinal Chemistry

  • Synthesis of Piperidine-Based Antimicrobial Agents : Ashok et al. (2014) synthesized new compounds using piperidin-1-yl)quinolin-3-yl prop-2-en-1-ones, closely related to the queried compound. These compounds were evaluated for their antibacterial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ashok et al., 2014).

Conformational Studies

  • NMR Characteristics and Conformational Analysis : Zheng Jin-hong (2011) performed a study on the NMR characteristics and conformational analysis of derivatives similar to "3-[(2E)-but-2-en-1-yl]piperidin-2-one." This research is crucial in understanding the molecular behavior of such compounds (Zheng Jin-hong, 2011).

Future Directions

Piperidines and their derivatives continue to be an area of active research, with potential applications in the pharmaceutical industry and other fields . Future research will likely continue to explore new synthesis methods, biological activities, and potential applications of these compounds .

properties

IUPAC Name

3-[(E)-but-2-enyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-5-8-6-4-7-10-9(8)11/h2-3,8H,4-7H2,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYJPZFFCKHSH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-but-2-en-1-yl]piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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